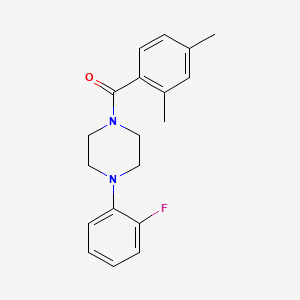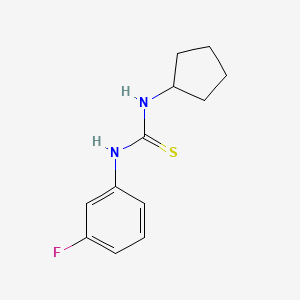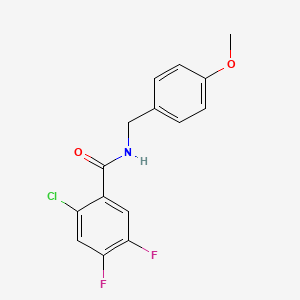
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine, also known as MTA, is a benzoxazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MTA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
作用機序
The exact mechanism of action of 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer. This compound has also been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of reactive oxygen species (ROS), which are known to play a role in various pathological conditions, including inflammation and cancer. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
実験室実験の利点と制限
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. Furthermore, this compound has shown promising results in various in vitro and in vivo studies. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its biological activities. Furthermore, the potential toxicity of this compound in vivo has not been fully evaluated, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the research on 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine. One potential direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its anti-cancer activity and its potential use in the treatment of various types of cancer. Furthermore, future studies could focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Finally, further studies are needed to evaluate the potential toxicity of this compound in vivo and its potential therapeutic applications.
合成法
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine can be synthesized using a multistep reaction process. The first step involves the condensation of 2-amino-5-methylphenol with 2-bromoacetophenone to form 2-(2-methylphenyl)-3-(2-hydroxyphenyl)propanoic acid. The acid is then converted to its acid chloride derivative and reacted with thienylmethylamine to form the corresponding amide. Finally, the amide is cyclized with phosphorous oxychloride to form this compound.
科学的研究の応用
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has been found to possess a wide range of biological activities, making it a promising candidate for therapeutic applications. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has shown promising anti-bacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-5-2-3-7-16(13)19-21-17-11-14(8-9-18(17)22-19)20-12-15-6-4-10-23-15/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYKGRHTBNTNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)



![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)
![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)

![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
